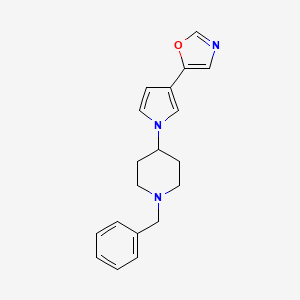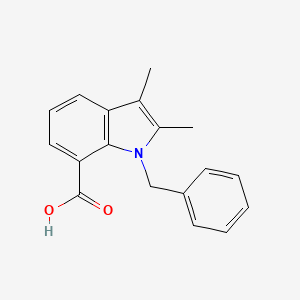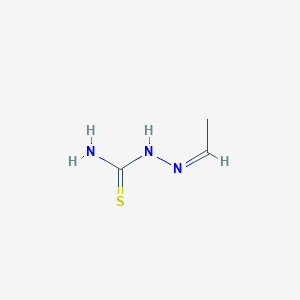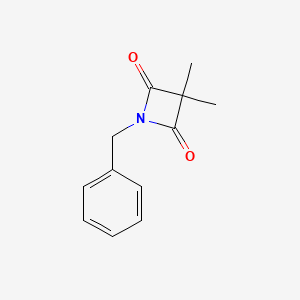
1-Benzyl-3,3-dimethylazetidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-benzyl-3,3-diméthylazétidine-2,4-dione est un composé chimique connu pour sa structure et ses propriétés uniques. Il appartient à la classe des azétidine-2,4-diones, qui se caractérisent par un cycle à quatre chaînons contenant à la fois des atomes d'azote et d'oxygène.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-benzyl-3,3-diméthylazétidine-2,4-dione implique généralement les étapes suivantes :
Formation du cycle azétidine : La première étape implique la cyclisation de précurseurs appropriés pour former le cycle azétidine. Cela peut être réalisé par des réactions de cyclisation intramoléculaire en conditions basiques ou acides.
Introduction du groupe benzyle : Le groupe benzyle peut être introduit par des réactions de substitution nucléophile, où un halogénure de benzyle réagit avec le cycle azétidine.
Diméthylation : L'introduction des deux groupes méthyle en position 3 du cycle azétidine peut être réalisée par des réactions d'alkylation utilisant des agents méthylants tels que l'iodure de méthyle.
Méthodes de production industrielle
La production industrielle de la 1-benzyl-3,3-diméthylazétidine-2,4-dione peut impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l'accent sur la capacité de production, la rentabilité et les considérations environnementales. Des réacteurs à écoulement continu et des principes de chimie verte peuvent être utilisés pour améliorer l'efficacité et la durabilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 1-benzyl-3,3-diméthylazétidine-2,4-dione subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, modifiant potentiellement ses propriétés chimiques.
Substitution : Les réactions de substitution nucléophile ou électrophile peuvent introduire différents groupes fonctionnels dans la molécule.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés avec différents groupes fonctionnels.
4. Applications de la recherche scientifique
La 1-benzyl-3,3-diméthylazétidine-2,4-dione a plusieurs applications de recherche scientifique :
Chimie médicinale : Le composé est étudié pour son potentiel en tant qu'inhibiteur de l'élastase des leucocytes humains, ce qui est pertinent dans le traitement des maladies inflammatoires.
Science des matériaux : Sa structure unique en fait un candidat pour le développement de nouveaux matériaux aux propriétés spécifiques.
Recherche biologique : Les interactions du composé avec les molécules biologiques sont explorées pour comprendre ses effets thérapeutiques potentiels.
Applications industrielles : Il peut être utilisé comme intermédiaire dans la synthèse d'autres molécules complexes.
5. Mécanisme d'action
Le mécanisme d'action de la 1-benzyl-3,3-diméthylazétidine-2,4-dione implique son interaction avec des cibles moléculaires spécifiques. Par exemple, elle agit comme un inhibiteur de l'élastase des leucocytes humains en se liant au site actif de l'enzyme, empêchant ainsi son activité. . Cette inhibition peut réduire l'inflammation et les dommages tissulaires dans diverses maladies.
Applications De Recherche Scientifique
1-benzyl-3,3-dimethylazetidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of human leukocyte elastase, which is relevant in the treatment of inflammatory diseases.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: The compound’s interactions with biological molecules are explored to understand its potential therapeutic effects.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 1-benzyl-3,3-dimethylazetidine-2,4-dione involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of human leukocyte elastase by binding to the enzyme’s active site, thereby preventing its activity . This inhibition can reduce inflammation and tissue damage in various diseases.
Comparaison Avec Des Composés Similaires
Composés similaires
1-benzyl-3,3-diméthylazétidine : N'a pas la fonctionnalité 2,4-dione.
3,3-diméthylazétidine-2,4-dione : N'a pas le groupe benzyle.
1-benzylazétidine-2,4-dione : N'a pas les groupes diméthyle.
Unicité
La 1-benzyl-3,3-diméthylazétidine-2,4-dione est unique en raison de la combinaison de son groupe benzyle, de ses groupes diméthyle et du cycle azétidine-2,4-dione.
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
1-benzyl-3,3-dimethylazetidine-2,4-dione |
InChI |
InChI=1S/C12H13NO2/c1-12(2)10(14)13(11(12)15)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Clé InChI |
LGZSEGMYAOALQU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C1=O)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


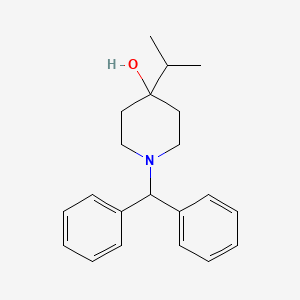

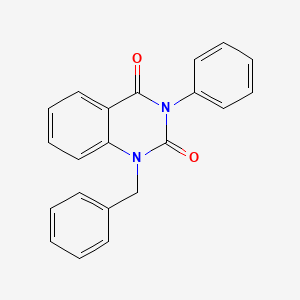
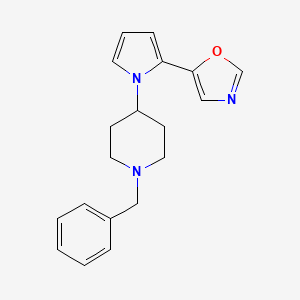
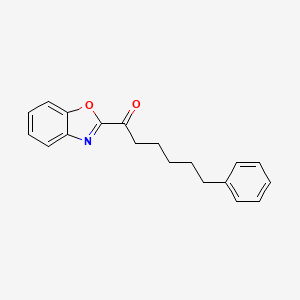
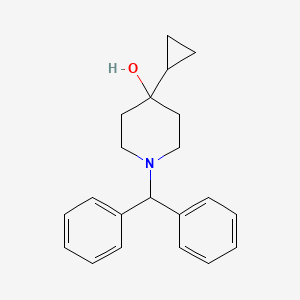
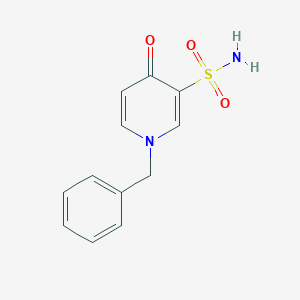
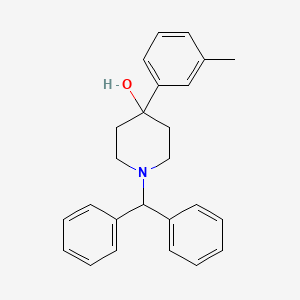
![2-(3-Bromophenyl)-7-methylpyrido[2,3-d]pyrimidine](/img/structure/B10840295.png)


